molecular formula C15H24N2O B14388269 N-Methyl-N-octylpyridine-3-carboxamide CAS No. 88210-12-2

N-Methyl-N-octylpyridine-3-carboxamide

Cat. No.: B14388269
CAS No.: 88210-12-2
M. Wt: 248.36 g/mol
InChI Key: PPBCDEKPOVZAPX-UHFFFAOYSA-N
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Description

N-Methyl-N-octylpyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a pyridine ring substituted with a carboxamide group at the 3-position. The molecule features two nitrogen-bound substituents: a methyl group and a linear octyl chain. This structural configuration imparts distinct physicochemical properties, including moderate lipophilicity due to the octyl chain and polar characteristics from the carboxamide and pyridine moieties.

Properties

CAS No.

88210-12-2

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N-methyl-N-octylpyridine-3-carboxamide

InChI

InChI=1S/C15H24N2O/c1-3-4-5-6-7-8-12-17(2)15(18)14-10-9-11-16-13-14/h9-11,13H,3-8,12H2,1-2H3

InChI Key

PPBCDEKPOVZAPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C)C(=O)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-octylpyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with N-methyl-N-octylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Catalytic amidation often employs catalysts such as DABCO/Fe3O4, which facilitate the formation of the amide bond with high atom economy . The reaction is usually carried out under mild conditions, with the carboxylic acid activated by converting it into an intermediate such as an anhydride, acyl imidazole, or acyl halide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-octylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-Methyl-N-octylpyridine-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the substituents used.

Scientific Research Applications

N-Methyl-N-octylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-octylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a pyridine core, carboxamide functionality, and a long alkyl chain. Below is a comparative analysis with structurally related pyridine-carboxamide derivatives from the evidence:

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
N-Methyl-N-octylpyridine-3-carboxamide N-methyl, N-octyl, pyridine-3-carboxamide ~279.4 (calculated) High lipophilicity, potential membrane interaction
N-(6-Methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide N-methyl, 6-methoxypyridin-3-yl, methylsulfanyl 289.36 Antimicrobial activity, ligand in coordination chemistry
N-Phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide Phenethyl, pyrrolidine, pyridazin-3-yloxy 300.37 Distinct biological activity due to pyrrolidine ring
N-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxamide Acetyl, 2-oxo-dihydropyridine 180.17 Enhanced solubility, pharmacokinetic optimization
6-[(Oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide Oxan-4-ylmethoxy, pyrrolidinyl-pyridinylmethyl 438.51 Dual functional groups for targeted interactions

Key Observations:

  • Lipophilicity : The octyl chain in the target compound increases its hydrophobic character compared to shorter alkyl or polar substituents (e.g., methoxy in or acetyl in ). This property may enhance membrane permeability but reduce aqueous solubility.
  • Biological Activity : Compounds with heterocyclic rings (e.g., pyrrolidine in or oxadiazole in ) exhibit varied biological targets, whereas the octyl chain in the target compound may favor interactions with lipid-rich environments or hydrophobic protein pockets.
  • Synthetic Utility : The carboxamide group serves as a versatile intermediate for further derivatization, similar to compounds in and .

Chemical Reactivity

The pyridine ring’s electron-deficient nature makes it susceptible to nucleophilic substitution or metal-catalyzed coupling reactions. The octyl chain may sterically hinder reactions at the carboxamide nitrogen, contrasting with smaller substituents like methyl or acetyl groups in .

Industrial Relevance

Long alkyl chains improve compatibility with polymeric matrices, suggesting applications in material science (e.g., surfactants or coatings), akin to trifluoromethylpyridine derivatives in .

Unique Advantages and Limitations

  • Advantages :
    • Enhanced lipid solubility for drug delivery or agrochemical formulations.
    • Modular structure for derivatization (e.g., introducing fluorinated groups as in ).
  • Limitations :
    • Poor water solubility may limit bioavailability.
    • Synthetic challenges in controlling regioselectivity with bulky substituents.

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